1-(2-chlorophenyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(2-Chlorophenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H9ClO It is characterized by a cyclopropane ring substituted with a 2-chlorophenyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(2-chlorophenyl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of 2-chlorostyrene using a suitable carbene precursor, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a metal catalyst such as rhodium or copper, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Chlorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)cyclopropane-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chlorophenyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Bromophenyl)cyclopropane-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-(2-Fluorophenyl)cyclopropane-1-carbaldehyde: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
1-(2-Methylphenyl)cyclopropane-1-carbaldehyde: The methyl group can influence the compound’s hydrophobicity and overall reactivity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
395674-26-7 |
---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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